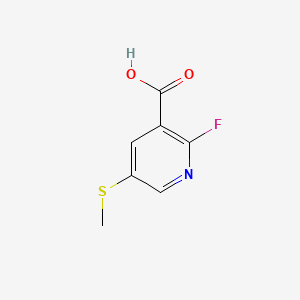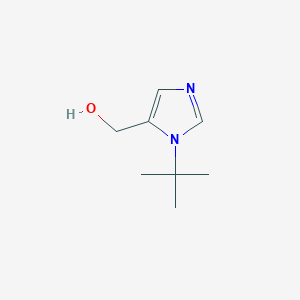
Sodium (4-fluorophenyl)methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (4-fluorophenyl)methanesulfonate is an organosulfur compound with the molecular formula C7H6FNaO2S. It is a derivative of methanesulfonic acid, where the hydrogen atom of the sulfonic acid group is replaced by a sodium ion, and the phenyl ring is substituted with a fluorine atom at the para position. This compound is known for its applications in organic synthesis and various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium (4-fluorophenyl)methanesulfonate typically involves the reaction of 4-fluorophenol with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonate ester, which is subsequently neutralized to form the sodium salt. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors with precise temperature and pH control. The final product is often purified through recrystallization or other separation techniques to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
Sodium (4-fluorophenyl)methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to the formation of sulfonic acids or alcohols.
Aplicaciones Científicas De Investigación
Sodium (4-fluorophenyl)methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organosulfur compounds.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of sodium (4-fluorophenyl)methanesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group can participate in nucleophilic substitution, while the fluorine atom can influence the reactivity of the phenyl ring. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonic Acid: A simpler analog without the fluorine substitution.
Sodium Methanesulfonate: Similar structure but without the phenyl ring.
4-Fluorophenyl Methanesulfonate: The ester form of the compound.
Uniqueness
Sodium (4-fluorophenyl)methanesulfonate is unique due to the presence of both the sulfonate and fluorine groups, which impart distinct chemical properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable in various synthetic applications.
Propiedades
Fórmula molecular |
C7H6FNaO3S |
|---|---|
Peso molecular |
212.18 g/mol |
Nombre IUPAC |
sodium;(4-fluorophenyl)methanesulfonate |
InChI |
InChI=1S/C7H7FO3S.Na/c8-7-3-1-6(2-4-7)5-12(9,10)11;/h1-4H,5H2,(H,9,10,11);/q;+1/p-1 |
Clave InChI |
IILUSXIZOOKBJA-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=C1CS(=O)(=O)[O-])F.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,3R)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14030811.png)
![2-(4-Chlorobenzyl)benzo[D][1,2]selenazol-3(2H)-one](/img/structure/B14030816.png)







![3,4-Dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL](/img/structure/B14030854.png)



![2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(spiro[3.3]heptan-2-YL)propanoic acid](/img/structure/B14030889.png)
